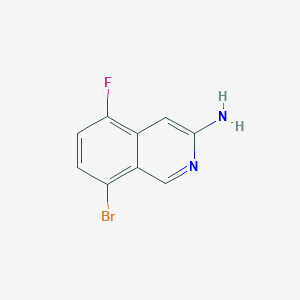

8-Bromo-5-fluoroisoquinolin-3-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-5-fluoroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)5-3-9(12)13-4-6(5)7/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXWXPVYQOOSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC(=CC2=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697475 | |

| Record name | 8-Bromo-5-fluoroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221974-48-6 | |

| Record name | 8-Bromo-5-fluoroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Bromo 5 Fluoroisoquinolin 3 Amine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 8-Bromo-5-fluoroisoquinolin-3-amine Skeleton

A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary isoquinoline (B145761) core can be disconnected to reveal precursor aromatic and side-chain components. The C-N bond of the 3-amino group suggests a late-stage functionalization of an isoquinoline or isoquinolone intermediate. The isoquinoline ring itself can be conceptually broken down through annulation strategies, leading back to simpler, functionalized benzene (B151609) derivatives. Key disconnections point towards a substituted benzaldehyde (B42025) or benzylamine (B48309) and a two-carbon synthon that will ultimately form the pyridine (B92270) portion of the isoquinoline ring. The positions of the bromo and fluoro substituents on the benzene ring dictate the initial choice of starting materials and the regiochemical control required throughout the synthesis.

Precursor Design and Selection for Regioselective Isoquinoline Ring Construction

The successful synthesis of this compound hinges on the careful design and selection of precursors that allow for the regioselective construction of the isoquinoline ring. Traditionally, the synthesis of isoquinolines has relied on starting materials that are already ortho-difunctionalized. mdpi.com However, more efficient modern approaches involve the annulation of a mono-functionalized arene. mdpi.com For the target molecule, a plausible precursor would be a 2-bromo-5-fluorobenzaldehyde (B45324) or a derivative thereof. This precursor contains the necessary halogen substituents in the correct positions. The choice of the second component, which will form the C3 and C4 atoms of the isoquinoline ring, is also critical. Aminoacetaldehyde diethyl acetal (B89532) is a common reagent for this purpose in reactions like the Pomeranz–Fritsch synthesis. wikipedia.org

The following table outlines potential precursors for the synthesis of the 8-bromo-5-fluoroisoquinoline (B3100884) skeleton:

| Precursor Type | Specific Example | Rationale |

| Substituted Benzaldehyde | 2-Bromo-5-fluorobenzaldehyde | Provides the A ring with the correct halogen substitution pattern. |

| Benzylamine Derivative | N-(2-Bromo-5-fluorobenzyl)aminoacetaldehyde dimethyl acetal | A key intermediate in the Pomeranz-Fritsch reaction. |

| Aminoacetal | Aminoacetaldehyde dimethyl acetal | Provides the C3 and C4 atoms of the isoquinoline ring. |

Multi-Step Synthesis Pathways to this compound

The synthesis of this compound is a multi-step process that involves the careful orchestration of several key chemical transformations. These steps typically include the introduction of the halogen atoms, the formation of the isoquinoline ring system, and finally, the installation of the amine group at the C-3 position.

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. semanticscholar.org In the context of synthesizing precursors for this compound, a directing group on a benzene ring can facilitate the introduction of the bromo and fluoro substituents at specific positions. For instance, starting with a suitable aromatic compound, a directing group can guide lithiation to the ortho position, which can then be quenched with an electrophilic bromine or fluorine source. semanticscholar.orgresearchgate.net The use of organolithium reagents, often in the presence of a chelating agent like TMEDA, is common for this purpose. uwindsor.ca Halogen-metal exchange is another viable strategy, where a halogenated aromatic compound is treated with an organolithium reagent to generate a lithiated species that can then react with an electrophile. quimicaorganica.org

The direct bromination of isoquinoline itself often leads to a mixture of isomers and can be challenging to control. orgsyn.org However, specific conditions have been developed for the regioselective bromination of isoquinoline to yield 5-bromoisoquinoline, which could be a potential starting point for further functionalization. orgsyn.orggoogle.comgoogle.com This process often involves the use of N-bromosuccinimide (NBS) in strong acid at low temperatures to achieve the desired regioselectivity. orgsyn.org

Several classic and modern annulation reactions are available for the construction of the isoquinoline ring system. wikipedia.orgorganic-chemistry.org

Pomeranz–Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzylaminoacetal to form the isoquinoline ring. wikipedia.org A modified version of this reaction is often used to improve yields and overcome some of the limitations of the original procedure. semanticscholar.orgresearchgate.net

Bischler–Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine derivative upon treatment with a dehydrating agent like phosphorus pentoxide. quimicaorganica.org

Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. quimicaorganica.org

Ugi Post-Cyclization: The Ugi four-component reaction can be employed to generate a complex intermediate that, upon subsequent transformations, can lead to the formation of the isoquinoline skeleton.

The choice of annulation reaction depends on the availability of starting materials and the desired substitution pattern on the final isoquinoline product. For the synthesis of this compound, a Pomeranz-Fritsch type reaction starting from a suitably substituted benzylamine precursor is a plausible approach.

The introduction of the amine group at the C-3 position of the isoquinoline ring is a crucial final step. wikipedia.orgyoutube.com This can be achieved through several methods. One common approach involves the synthesis of an isoquinolone (an isoquinoline with a carbonyl group at C-1 or C-3), which can then be converted to the corresponding amine. For instance, a 3-chloroisoquinoline (B97870) derivative could be synthesized and subsequently subjected to a nucleophilic aromatic substitution reaction with an amine source. Alternatively, catalytic amination methods could be employed. Another strategy involves the reduction of a nitro group at the C-3 position, which would require the initial synthesis of a 3-nitroisoquinoline derivative.

Catalytic Approaches in Substituted Isoquinoline Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic compounds, including isoquinolines. organic-chemistry.org Transition-metal catalysis, in particular, has provided powerful tools for the efficient and regioselective synthesis of substituted isoquinolines. researchgate.net Palladium- and rhodium-catalyzed reactions have been extensively used for C-H activation and annulation strategies to build the isoquinoline core. mdpi.comacs.org These catalytic cycles often involve the directed C-H activation of a benzamide (B126) or a similar precursor, followed by coupling with an alkyne or another suitable partner to form the isoquinoline ring. mdpi.comnih.gov These catalytic methods offer several advantages over classical named reactions, including milder reaction conditions, higher atom economy, and broader substrate scope. researchgate.netmdpi.com

The following table summarizes some catalytic approaches for isoquinoline synthesis:

| Catalyst System | Reaction Type | Description |

| Palladium(II) | C-H Activation/Annulation | Catalyzes the reaction of N-methoxy benzamides with allenoic acid esters to form dihydroisoquinolones. mdpi.com |

| Rhodium(III) | C-H Activation/Annulation | Utilizes a hydrazone as a directing group for the ortho C-H bond activation and annulation to form highly substituted isoquinolines. acs.org |

| Copper(I) | Coupling/Cyclization | Catalyzes the reaction of 2-halobenzylamines with β-keto esters to produce substituted isoquinolines. organic-chemistry.org |

| Ruthenium(II) | C-H Functionalization/Annulation | Employs a free amine as a directing group for the C-H functionalization of primary benzylamines with sulfoxonium ylides. organic-chemistry.org |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination, Suzuki–Miyaura Coupling for functionalization)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for the late-stage functionalization of heterocyclic scaffolds like isoquinoline.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. organic-chemistry.org In the context of this compound, this reaction could be theoretically employed in two ways: either to introduce the 3-amino group onto a pre-existing 8-bromo-5-fluoroisoquinoline core or to functionalize the 8-bromo position of the target molecule.

For the synthesis of the primary amine at the C3 position, an ammonia (B1221849) equivalent or a protected amine could be coupled with a suitable 3-halo-8-bromo-5-fluoroisoquinoline precursor. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and would require careful optimization. ias.ac.in

Alternatively, starting with this compound, the bromo group at the C8 position serves as a handle for further diversification via Buchwald-Hartwig amination. This would allow for the introduction of various aryl or alkylamine substituents at this position, leading to a library of novel analogues. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond.

Suzuki–Miyaura Coupling:

The Suzuki–Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.net For this compound, the bromine atom at the C8 position is an ideal site for Suzuki-Miyaura cross-coupling reactions.

This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C8 position, significantly expanding the structural diversity of the scaffold. The reaction typically proceeds under mild conditions and is tolerant of many functional groups. nih.govnih.gov The selection of the palladium catalyst, ligand, and base is critical to the success of the coupling, especially with a potentially coordinating substrate like an aminoisoquinoline.

A general representation of the Suzuki-Miyaura functionalization of this compound is depicted below:

General Reaction Scheme for Suzuki-Miyaura Coupling

Table 1: Key Parameters in Transition Metal-Catalyzed Cross-Coupling Reactions

| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |

| Catalyst | Palladium(0) or Palladium(II) precursors | Palladium(0) or Palladium(II) precursors |

| Ligands | Electron-rich, bulky phosphines (e.g., Buchwald or Hartwig ligands) | Phosphines, N-heterocyclic carbenes (NHCs) |

| Reactants | Aryl halide/triflate and Amine | Aryl halide/triflate and Organoboron compound |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) | Inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) |

| Solvent | Aprotic solvents (e.g., Toluene, Dioxane) | Aprotic or protic solvents (e.g., Toluene, Dioxane, H2O) |

Rhodium(III)-Catalyzed Cyclization Cascades in Isoquinoline Synthesis

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful strategy for the synthesis of isoquinoline cores. nih.govrsc.org These methods often proceed with high atom economy and functional group tolerance. While a direct synthesis of this compound using this methodology has not been specifically reported, the general principles can be applied to construct the isoquinoline ring system with the desired substitution pattern.

These reactions typically involve the coupling of a substituted benzaldehyde or a related derivative (possessing the bromo and fluoro substituents) with an alkyne or another suitable coupling partner. acs.orgorganic-chemistry.org The rhodium catalyst facilitates the ortho-C-H activation of the benzene ring, followed by insertion of the coupling partner and subsequent cyclization to form the isoquinoline skeleton. The introduction of the 3-amino group could be achieved by using an appropriate nitrogen-containing coupling partner or by subsequent functionalization of the formed isoquinoline.

The development of such a rhodium-catalyzed cascade would offer a novel and efficient route to this compound and its analogues, potentially overcoming some of the limitations of more traditional multi-step synthetic sequences.

Development and Optimization of Novel Synthetic Routes for this compound

The synthesis of a polysubstituted heterocycle like this compound often requires a multi-step approach. The development of a novel and efficient synthetic route would likely involve a combination of classical heterocyclic synthesis methods and modern catalytic reactions.

One potential strategy could start from a readily available, appropriately substituted benzene derivative. For instance, a 2-bromo-5-fluoro-substituted benzaldehyde or benzylamine could serve as a key starting material. The isoquinoline core could then be constructed through established methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions, followed by functional group interconversions to install the 3-amino group. mdpi.com

A more contemporary approach might involve the synthesis of a simpler isoquinoline precursor, followed by sequential halogenation and amination steps. For example, starting with a 5-fluoroisoquinoline, regioselective bromination at the C8 position could be explored, followed by the introduction of the amino group at the C3 position. The synthesis of 5-bromo-8-nitroisoquinoline (B189721) from isoquinoline is a known process and could serve as a model for developing a route to the target compound. researchgate.netorgsyn.org

The optimization of any synthetic route would focus on several key aspects:

Step Economy: Reducing the number of synthetic steps to improve efficiency and reduce waste.

Scalability: Ensuring the synthetic route can be reliably scaled up to produce larger quantities of the compound.

Cost-Effectiveness: Utilizing readily available and inexpensive starting materials and reagents.

The development of a robust and optimized synthetic route for this compound is crucial for enabling further investigation into its chemical and biological properties.

Computational and Theoretical Investigations of 8 Bromo 5 Fluoroisoquinolin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and reactivity, providing a basis for predicting chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 8-bromo-5-fluoroisoquinolin-3-amine, DFT calculations would reveal the spatial distribution and energy levels of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. The electron density distribution, also obtainable from DFT, would show how the electronegative fluorine and bromine atoms, along with the amine group, influence the electronic environment of the isoquinoline (B145761) core.

Prediction of Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, the MEP surface would likely show negative potential (electron-rich regions) around the nitrogen atom of the isoquinoline ring and the fluorine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms of the amine group, suggesting locations for nucleophilic interaction.

Analysis of Reactivity Descriptors (e.g., Fukui functions)

Fukui functions are reactivity descriptors derived from conceptual DFT that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions for this compound, one could quantitatively determine which atoms are most likely to donate or accept electrons in a chemical reaction. This analysis provides a more nuanced understanding of reactivity than what can be inferred from MEP surfaces alone.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, this would involve systematically rotating the rotatable bonds, such as those associated with the amine group, and calculating the corresponding energy to map the potential energy surface. This process identifies the most stable, low-energy conformations of the molecule, which are essential for subsequent molecular docking and dynamics simulations.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. In the context of drug discovery, docking simulations of this compound against various general biological targets could identify potential protein-ligand interactions. These simulations would predict the binding affinity and pose of the molecule within the active site of a target, providing insights into its potential biological activity. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time, offering a more dynamic and realistic view of the binding interactions.

Advanced Spectroscopic and Analytical Techniques for Research on 8 Bromo 5 Fluoroisoquinolin 3 Amine

High-Resolution Mass Spectrometry for Mechanistic Studies and Isomeric Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 8-Bromo-5-fluoroisoquinolin-3-amine, offering exact mass measurements that can confirm its elemental composition with a high degree of confidence. The precise mass-to-charge ratio (m/z) obtained from HRMS helps to distinguish the target compound from potential isomers and byproducts that may have the same nominal mass.

In mechanistic studies, HRMS can be employed to identify and characterize transient intermediates and degradation products formed during the synthesis or metabolism of this compound. By analyzing the fragmentation patterns generated under controlled collision-induced dissociation (CID) conditions, researchers can deduce the connectivity of atoms within the molecule and propose fragmentation pathways. This information is crucial for understanding the compound's stability and reactivity.

For isomeric analysis, the high resolving power of HRMS is critical. Different isomers of this compound, while having the same elemental formula, may exhibit distinct biological activities or physical properties. HRMS, often coupled with a chromatographic separation technique, can differentiate these isomers based on subtle differences in their fragmentation patterns or retention times.

Table 1: Illustrative HRMS Fragmentation Data for a Substituted Isoquinoline (B145761)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 241.97 | 213.96 | Loss of CO |

| 241.97 | 186.95 | Loss of HCN |

| 241.97 | 133.98 | Bromofluorobenzene fragment |

| 241.97 | 107.99 | Bromine radical loss |

Note: This table is illustrative and represents typical fragmentation patterns observed for similar halogenated aromatic compounds. Actual fragmentation will depend on the specific HRMS instrumentation and conditions.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformational Studies

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of this compound in solution. nih.gov While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure. nih.gov

Common 2D NMR techniques that would be applied to this compound include:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks, which helps to trace the connectivity of the carbon backbone. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and confirming the positions of substituents on the isoquinoline ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in elucidating the compound's preferred conformation in solution. nih.gov

The chemical shifts and coupling constants observed in the NMR spectra are highly sensitive to the electronic effects of the bromine and fluorine substituents, as well as the amino group. These data provide valuable insights into the electron distribution within the aromatic system.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 8.5 - 8.7 | 145 - 148 |

| 4 | 7.0 - 7.2 | 110 - 113 |

| 5 | - | 158 - 162 (C-F) |

| 6 | 7.4 - 7.6 | 115 - 118 |

| 7 | 7.8 - 8.0 | 125 - 128 |

| 8 | - | 118 - 121 (C-Br) |

| 3-NH₂ | 5.5 - 6.0 | - |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

X-ray Crystallography for Precise Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography provides the most definitive and precise three-dimensional structure of a molecule in the solid state. researchgate.net For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the connectivity of the atoms and the substitution pattern on the isoquinoline core. researchgate.net The presence of a heavy atom like bromine can be advantageous for solving the crystal structure through anomalous scattering. lifechemicals.com

Beyond simple structure determination, X-ray crystallography reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov Understanding these interactions is crucial for predicting the compound's physical properties, including solubility and melting point.

Furthermore, X-ray crystallography is essential for studying co-crystals of this compound. By co-crystallizing the compound with other molecules (co-formers), it is possible to modify its physicochemical properties. X-ray diffraction analysis of these co-crystals would elucidate the specific intermolecular interactions responsible for the formation of the new solid phase.

Table 3: Hypothetical Crystallographic Data for an this compound Crystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 98.5 |

| Volume (ų) | 935.4 |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes.

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Intermediates/Analogues

Advanced chromatographic techniques are fundamental for both the analysis and purification of this compound and its related compounds. nih.gov High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of the final compound. nih.gov By using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, byproducts, and other impurities. The use of a diode-array detector (DAD) allows for the acquisition of UV-Vis spectra, which can help in the identification of peaks.

For the isolation of synthetic intermediates or closely related analogues, preparative HPLC or flash chromatography are employed. tosohbioscience.com These techniques operate on the same principles as analytical HPLC but use larger columns and higher flow rates to handle larger quantities of material. tosohbioscience.com The choice of the chromatographic method and conditions is critical for achieving high purity of the isolated compounds, which is a prerequisite for their subsequent biological evaluation or further chemical modification. tosohbioscience.com

Supercritical Fluid Chromatography (SFC) is an emerging technique that can offer advantages for the separation of certain classes of compounds, including chiral separations. For analogues of this compound that may exist as enantiomers, chiral SFC could be a powerful tool for their resolution.

Future Research Directions and Translational Perspectives for 8 Bromo 5 Fluoroisoquinolin 3 Amine

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) scaffolds, the core of 8-Bromo-5-fluoroisoquinolin-3-amine, is a significant focus in medicinal chemistry due to the therapeutic importance and structural diversity of these compounds. nih.govrsc.org Current research emphasizes the development of efficient and sustainable methods for constructing and functionalizing the isoquinoline framework. nih.govrsc.org

Modern synthetic approaches are moving towards greener and more sustainable practices. niscpr.res.injddhs.com This includes the use of biodegradable solvents like PEG-400, reusable catalysts such as Ru(II), and microwave-assisted synthesis to improve efficiency and reduce environmental impact. niscpr.res.intandfonline.com The principles of green chemistry, such as atom economy and the reduction of hazardous substances, are increasingly being applied to the synthesis of pharmaceutical compounds. nih.govresearchgate.net The goal is to create processes that are not only efficient but also environmentally benign, minimizing waste and energy consumption. jddhs.comresearchgate.net

Recent advancements have focused on the functionalization of the isoquinoline core at various positions, including the C-1, C-3, and C-4 carbons, which is crucial for developing derivatives with diverse biological activities. nih.gov Techniques like metal-catalyzed cross-coupling reactions and C-H activation are being explored to introduce a variety of substituents onto the isoquinoline ring. mdpi.com For instance, Rh(III)-catalyzed [4+2]-annulation of benzamides with internal alkynes has been used to create functionalized isoquinolone derivatives, which can be further transformed into valuable isoquinoline compounds. mdpi.com These innovative methods provide a pathway to synthesize a wide array of isoquinoline derivatives, including those with specific substitutions like this compound, in a more sustainable and efficient manner. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Isoquinolines

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often uses hazardous organic solvents | Emphasizes use of biodegradable solvents (e.g., PEG-400, water) or solvent-free conditions. niscpr.res.injddhs.com |

| Catalysts | May use stoichiometric and hazardous reagents | Focuses on reusable and less toxic catalysts (e.g., Ru(II), biocatalysts). niscpr.res.inmdpi.com |

| Energy | Often requires high temperatures and long reaction times | Utilizes energy-efficient methods like microwave-assisted synthesis. tandfonline.com |

| Atom Economy | Can be low, generating significant waste | Aims for high atom economy to minimize byproducts. niscpr.res.in |

| Sustainability | Lower | Higher, with a focus on reducing environmental impact. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Research Areas (pre-clinical focus)

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for numerous drugs with a wide range of pharmacological activities. nih.govnih.gov Derivatives of isoquinoline have been investigated for their potential in treating cancer, infectious diseases, and neurological disorders, among others. nih.gov Specifically, isoquinolinamine derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including those resistant to existing chemotherapies. drugdiscoverytoday.com

Pre-clinical research on compounds like RX-8243, an isoquinolinamine analogue, has shown that it can inhibit the growth of human cancer cells and tumors in animal models. drugdiscoverytoday.com This highlights the potential of the isoquinolinamine class of compounds, to which this compound belongs, as a source for new anticancer agents. drugdiscoverytoday.com The diverse biological activities of isoquinoline derivatives suggest that this compound and its related compounds could be explored for a variety of therapeutic applications. ontosight.aiontosight.ai The focus of pre-clinical studies is to identify and validate novel biological targets for these compounds and to understand their mechanisms of action. researchoutreach.org

Table 2: Potential Therapeutic Areas for Isoquinoline Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Cytotoxicity against various cancer cell lines (e.g., breast, prostate, colon). drugdiscoverytoday.com |

| Infectious Diseases | Antimalarial, anti-HIV, and antimicrobial properties. niscpr.res.inontosight.ai |

| Neurological Disorders | Potential applications in treating conditions like Parkinson's disease. niscpr.res.in |

| Inflammatory Diseases | Development of anti-inflammatory agents. researchoutreach.org |

| Cardiovascular Diseases | Treatment of cardiovascular and cerebrovascular ailments. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and toxicity of molecules, significantly reducing the time and cost of drug development. mdpi.comresearchgate.net

For a compound like this compound, AI and ML can be employed in several ways. In silico screening methods, which use computer simulations to predict how a molecule will interact with a biological target, can be used to identify potential targets for this compound. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the cytotoxic activities of newly designed isoquinolinamine derivatives, guiding the synthesis of more potent compounds. drugdiscoverytoday.com

Furthermore, AI algorithms can be used to design novel molecular structures with desired therapeutic profiles. mdpi.com By learning from existing data on isoquinoline derivatives, these models can generate new compounds that are optimized for specific biological targets. mdpi.com The integration of AI and ML into the drug discovery pipeline offers a powerful approach to exploring the therapeutic potential of this compound and its analogs. nih.gov

Table 3: Applications of AI/ML in Drug Discovery for Isoquinoline Derivatives

| Application | Description |

| Target Identification | AI tools can analyze biological data to identify potential protein targets for a given compound. researchgate.net |

| Virtual Screening | High-throughput virtual screening (HTVS) uses AI/ML to screen large libraries of compounds against a target. nih.gov |

| Activity Prediction | QSAR models can predict the biological activity of new derivatives based on their chemical structure. drugdiscoverytoday.com |

| De Novo Design | AI algorithms can generate novel molecular structures with desired therapeutic properties. mdpi.com |

| ADME/Tox Prediction | ML models can predict the absorption, distribution, metabolism, excretion, and toxicity of drug candidates. mdpi.com |

Application of this compound as a Chemical Probe for Biological Pathway Dissection

Chemical probes are small molecules that can be used to study the function of proteins and biological pathways in a cellular context. nih.gov A well-characterized chemical probe should be potent and selective for its target and is often used with an inactive but structurally similar control molecule. nih.gov Given its specific chemical structure, this compound has the potential to be developed into a chemical probe to investigate cellular processes.

The process of using a small molecule to identify its biological target is known as target identification or deconvolution. rsc.orgdrughunter.com Affinity-based methods are a common approach where the small molecule is modified with a tag (like biotin) or attached to a solid support to "pull down" its binding partners from a cell lysate. nih.govmdpi.com These interacting proteins can then be identified using techniques like mass spectrometry. nih.gov

By developing this compound into a chemical probe, researchers could elucidate its mechanism of action and identify the specific cellular pathways it modulates. This information is invaluable for understanding the biological effects of the compound and for the rational design of more potent and selective therapeutic agents. nih.govmdpi.com

Opportunities for Interdisciplinary Research and Collaborative Initiatives

The development of new therapeutics is a complex process that benefits greatly from collaboration between different scientific disciplines and organizations. researchgate.netresearchgate.net Partnerships between academia, industry, and government agencies can help to bridge the "valley of death" in drug development, where promising drug candidates often fail to reach the market due to a lack of funding and resources. researchgate.net

For a compound like this compound, interdisciplinary research is crucial. Synthetic chemists can work on developing more efficient and sustainable synthetic routes, while medicinal chemists and pharmacologists can investigate its biological activity and mechanism of action. nih.govnih.gov Computational chemists and data scientists can use AI and ML to guide compound design and predict activity. nih.gov

Collaborative initiatives, such as public-private partnerships (PPPs), can provide the necessary funding and expertise to advance the development of promising compounds. hhs.gov These partnerships can leverage the strengths of different stakeholders, from the basic research expertise of academic institutions to the drug development and manufacturing capabilities of pharmaceutical companies. beactica.comcancernetwork.com Such collaborations will be essential to fully explore the therapeutic potential of this compound and to translate pre-clinical findings into clinical applications.

Q & A

Q. Basic

- Storage : -20°C under argon in amber vials to prevent photodegradation and moisture absorption.

- Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation products (e.g., dehalogenated analogs) can be identified by LC-MS .

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to identify electrophilic/nucleophilic sites.

- Reactivity indices : Fukui functions (ƒ⁺/ƒ⁻) quantify susceptibility to attack .

- Machine learning : Train models on existing isoquinoline reaction data (e.g., USPTO database) to predict viable pathways (e.g., SNAr vs. radical mechanisms).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.